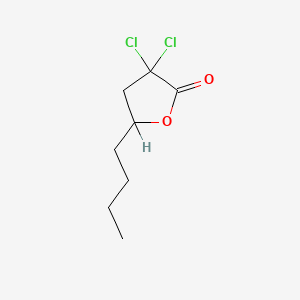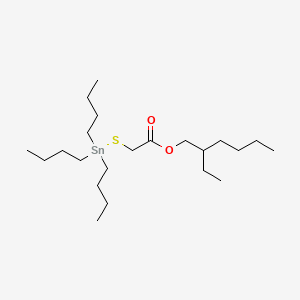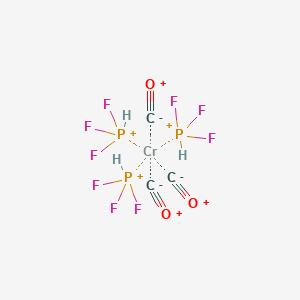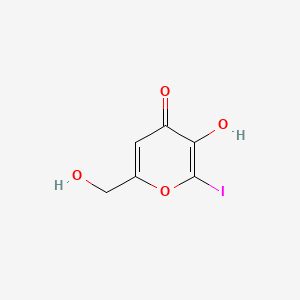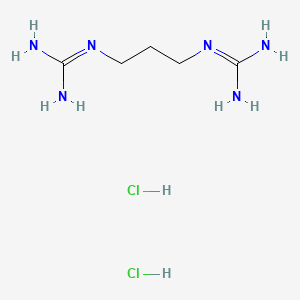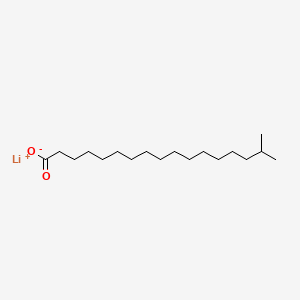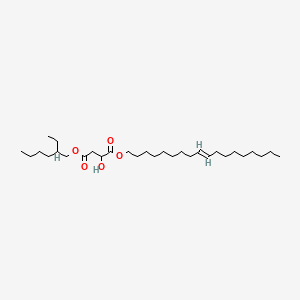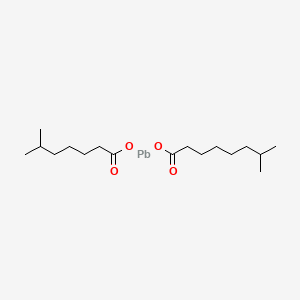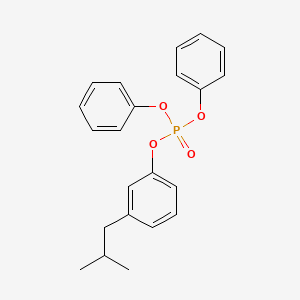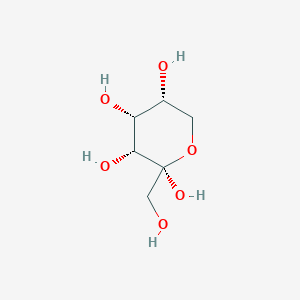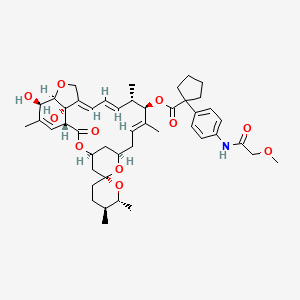
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is a chemical compound with the molecular formula C13H28O4. It is characterized by its complex structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol typically involves the reaction of isobutyl alcohol with ethylene oxide to form an intermediate, which is then further reacted with additional ethylene oxide units. The final step involves the introduction of a propanol group. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced distillation techniques helps in the separation and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.
Industry: The compound is used in the formulation of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds, while the ether linkages provide flexibility and solubility in different solvents. These properties enable it to act as a solvent, reagent, or medium in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(2-Butoxymethylethoxy)methylethoxy)propanol
- (2-(2-Isopropoxymethylethoxy)methylethoxy)propanol
- (2-(2-Methoxymethylethoxy)methylethoxy)propanol
Uniqueness
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is unique due to its specific combination of ether linkages and a hydroxyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility and reactivity.
Propiedades
Número CAS |
73467-20-6 |
|---|---|
Fórmula molecular |
C13H28O4 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-[1-[3-(2-methylpropoxy)propoxy]propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C13H28O4/c1-12(2)10-15-7-5-8-16-11-13(3)17-9-4-6-14/h12-14H,4-11H2,1-3H3 |
Clave InChI |
FHESORQXALNZLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCCCOCC(C)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


